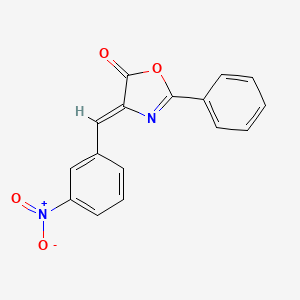![molecular formula C14H13N7O B11694074 5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11694074.png)
5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida se puede lograr a través de diversos métodos. Un enfoque común involucra la reacción de enaminonitrilos con benzohidrazidas bajo irradiación de microondas. Este método es libre de catalizador y ecológico, lo que resulta en rendimientos buenos a excelentes . Otro método involucra la reacción de amidinas y guanidinas sustituidas con 2-piridil a través de ciclización oxidativa .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto generalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar altos rendimientos y pureza. Se ha explorado el uso de irradiación de microondas y métodos mecanoquímicos para una producción eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles o haluros
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir derivados reducidos con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida involucra su interacción con varios objetivos y vías moleculares. Actúa como un inhibidor de enzimas como las quinasas de Janus (JAK1 y JAK2) y PHD-1, que están involucradas en las vías de señalización relacionadas con la inflamación y el cáncer . La capacidad del compuesto para unirse a estos objetivos y modular su actividad subyace a su potencial terapéutico .
Comparación Con Compuestos Similares
Compuestos similares
5,7-dimetil-1,2,4-triazolo[1,5-a]pirimidin-2-oxoacetohidrazona: Estructura similar con diferentes grupos funcionales.
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.
1,2,4-triazolo[4,3-a]pirimidina: Comparte el núcleo de triazolopirimidina pero con diferentes sustituyentes.
Singularidad
5,7-dimetil-N'-[(E)-piridin-3-ilmetilideno][1,2,4]triazolo[1,5-a]pirimidin-2-carbohidrazida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C14H13N7O |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
5,7-dimethyl-N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H13N7O/c1-9-6-10(2)21-14(17-9)18-12(20-21)13(22)19-16-8-11-4-3-5-15-7-11/h3-8H,1-2H3,(H,19,22)/b16-8+ |
Clave InChI |
YGWIEIVXJNIPTG-LZYBPNLTSA-N |
SMILES isomérico |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CN=CC=C3)C |
SMILES canónico |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)
![(5Z)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694011.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphthalene-2-carbohydrazide](/img/structure/B11694012.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![7-methyl-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11694027.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11694038.png)
![5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B11694057.png)
![2-{[(3-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11694065.png)
